molecular formula C8H15N3O B13313346 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Cat. No.: B13313346
M. Wt: 169.22 g/mol
InChI Key: XCOKVKFVJAASPU-UHFFFAOYSA-N
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Description

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately causing cell death. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar structural features but different substituents.

    1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties.

    1,2,5-Oxadiazole: A regioisomer with different nitrogen atom positions.

Uniqueness

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine

InChI

InChI=1S/C8H15N3O/c1-4-5-6-10-7(11-12-6)8(2,3)9/h4-5,9H2,1-3H3

InChI Key

XCOKVKFVJAASPU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C(C)(C)N

Origin of Product

United States

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